molecular formula C22H31N5O B2786031 N-(4-(diethylamino)-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2319851-20-0

N-(4-(diethylamino)-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2786031
M. Wt: 381.524
InChI Key: NZWDTBJBRYCGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(diethylamino)-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H31N5O and its molecular weight is 381.524. The purity is usually 95%.
BenchChem offers high-quality N-(4-(diethylamino)-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(diethylamino)-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-(diethylamino)-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves the reaction of 4-(diethylamino)-2-methylbenzoic acid with 6-methylpyridazin-3-amine to form the intermediate, which is then reacted with piperidine-3-carboxylic acid to yield the final product.

Starting Materials
4-(diethylamino)-2-methylbenzoic acid, 6-methylpyridazin-3-amine, piperidine-3-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), triethylamine (TEA), diethyl ether, dichloromethane (DCM), ethyl acetate, sodium bicarbonate (NaHCO3), brine

Reaction
Step 1: 4-(diethylamino)-2-methylbenzoic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF) in the presence of triethylamine (TEA) to form the corresponding acid chloride intermediate., Step 2: The acid chloride intermediate is then reacted with 6-methylpyridazin-3-amine in dichloromethane (DCM) to form the amide intermediate., Step 3: The amide intermediate is then reacted with piperidine-3-carboxylic acid in the presence of DCC and TEA in ethyl acetate to yield the final product., Step 4: The final product is purified by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent., Step 5: The purified product is then washed with a solution of sodium bicarbonate (NaHCO3) and brine to remove any impurities and dried to yield the final compound.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-5-26(6-2)19-10-11-20(16(3)14-19)23-22(28)18-8-7-13-27(15-18)21-12-9-17(4)24-25-21/h9-12,14,18H,5-8,13,15H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWDTBJBRYCGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)-2-methylphenyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

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